4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl
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Overview
Description
4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with two nitropyridine groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-nitropyridine-2-ol in the presence of a suitable base and a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The biphenyl core can be subjected to hydrogenation reactions.
Substitution: The nitropyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of biphenylamines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides structural rigidity, enhancing the compound’s stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- Bis(5-nitropyridin-2-yl)sulfane
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Uniqueness
4,4’-Bis((5-nitropyridin-2-yl)oxy)-1,1’-biphenyl is unique due to its combination of nitropyridine groups and biphenyl core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and stability .
Biological Activity
4,4'-Bis((5-nitropyridin-2-yl)oxy)-1,1'-biphenyl is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H14N2O4, with a molecular weight of 318.32 g/mol. Its structure comprises two nitropyridine units linked by a biphenyl moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 5-nitropyridin-2-ol and biphenyl derivatives.
- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).
- Conditions : The reaction is often conducted in an organic solvent under reflux conditions to facilitate the formation of the ether linkages.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies where this compound was tested against various bacterial strains, it demonstrated significant inhibitory effects:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Cytotoxicity and Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The compound exhibited:
- IC50 Values :
- HeLa: 15 μM
- MCF-7: 20 μM
These findings indicate a promising anticancer profile, warranting further investigation into its mechanism of action against cancer cells .
The biological activity of this compound appears to be linked to its ability to inhibit key enzymes involved in microbial and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis or protein function through interactions with specific targets within the cells.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Properties
IUPAC Name |
5-nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O6/c27-25(28)17-5-11-21(23-13-17)31-19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-22-12-6-18(14-24-22)26(29)30/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSHSOFDSFGMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.